1,3-Benzenediol, 5-[[[5-(4-hydroxyphenyl)-3-pyridinyl]amino]methyl]-
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Overview
Description
1,3-Benzenediol, 5-[[[5-(4-hydroxyphenyl)-3-pyridinyl]amino]methyl]- is an organic compound that belongs to the class of dihydroxybenzenes. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. This specific compound is notable for its complex structure, which includes a pyridine ring and a hydroxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 5-[[[5-(4-hydroxyphenyl)-3-pyridinyl]amino]methyl]- typically involves multiple steps. One common approach is the reaction of 1,3-benzenediol with a suitable pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. For instance, the use of hydrogen peroxide in a basic medium can facilitate the formation of the compound through a series of oxidation and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 5-[[[5-(4-hydroxyphenyl)-3-pyridinyl]amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and carboxylates.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,3-Benzenediol, 5-[[[5-(4-hydroxyphenyl)-3-pyridinyl]amino]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 5-[[[5-(4-hydroxyphenyl)-3-pyridinyl]amino]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydroxybenzene (Catechol)
- 1,4-Dihydroxybenzene (Hydroquinone)
- 4-Methylcatechol
- Orcinol
Uniqueness
1,3-Benzenediol, 5-[[[5-(4-hydroxyphenyl)-3-pyridinyl]amino]methyl]- stands out due to its unique structure, which includes both a pyridine ring and a hydroxyphenyl group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
821784-56-9 |
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Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
5-[[[5-(4-hydroxyphenyl)pyridin-3-yl]amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C18H16N2O3/c21-16-3-1-13(2-4-16)14-7-15(11-19-10-14)20-9-12-5-17(22)8-18(23)6-12/h1-8,10-11,20-23H,9H2 |
InChI Key |
JWHXMIHTTACQGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)NCC3=CC(=CC(=C3)O)O)O |
Origin of Product |
United States |
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